![molecular formula C7H11NO2 B166121 2-Hydroxymethyl-1-carbapenam CAS No. 139748-18-8](/img/structure/B166121.png)
2-Hydroxymethyl-1-carbapenam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-1-carbapenam is a carbapenem antibiotic that has shown promising results in scientific research. This antibiotic has caught the attention of researchers due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-1-carbapenam involves inhibition of bacterial cell wall synthesis. This antibiotic binds to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting PBPs, 2-Hydroxymethyl-1-carbapenam disrupts the formation of bacterial cell walls, leading to bacterial death.
Biochemical and Physiological Effects
2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability. This antibiotic has minimal effects on human cells and does not affect normal gut flora. Additionally, 2-Hydroxymethyl-1-carbapenam has a long half-life, allowing for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxymethyl-1-carbapenam in lab experiments is its broad-spectrum activity against various strains of bacteria. Additionally, this antibiotic has low toxicity and high stability, making it a safe and reliable candidate for further research. However, one limitation of using 2-Hydroxymethyl-1-carbapenam in lab experiments is its high cost compared to other antibiotics.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxymethyl-1-carbapenam. One direction is to study the effectiveness of this antibiotic in treating infections caused by multidrug-resistant bacteria. Additionally, researchers can investigate the potential of 2-Hydroxymethyl-1-carbapenam in combination with other antibiotics to enhance its antibacterial activity. Finally, further research can be conducted to optimize the synthesis method of 2-Hydroxymethyl-1-carbapenam to reduce its cost and increase its availability.
Conclusion
In conclusion, 2-Hydroxymethyl-1-carbapenam is a carbapenem antibiotic that has shown promising results in scientific research. This antibiotic has a unique structure and mechanism of action, making it an attractive candidate for further research. 2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability, and it is effective against various strains of bacteria, including multidrug-resistant strains. Further research can be conducted to optimize the synthesis method and investigate the potential of this antibiotic in combination with other antibiotics.
Synthesemethoden
The synthesis of 2-Hydroxymethyl-1-carbapenam involves the reaction between imipenem and hydroxymethylamine. This reaction leads to the formation of a carbapenem ring structure with a hydroxymethyl group attached to the nitrogen atom. The resulting compound is 2-Hydroxymethyl-1-carbapenam, which has a unique structure compared to other carbapenem antibiotics.
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-1-carbapenam has been extensively studied for its antibacterial activity against various strains of bacteria. Research has shown that this antibiotic is effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. Additionally, 2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability, making it an attractive candidate for further research.
Eigenschaften
CAS-Nummer |
139748-18-8 |
---|---|
Produktname |
2-Hydroxymethyl-1-carbapenam |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(3R,5S)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO2/c9-4-5-1-6-2-7(10)8(6)3-5/h5-6,9H,1-4H2/t5-,6+/m1/s1 |
InChI-Schlüssel |
KEPDSXDHKHNILW-RITPCOANSA-N |
Isomerische SMILES |
C1[C@H]2CC(=O)N2C[C@@H]1CO |
SMILES |
C1C2CC(=O)N2CC1CO |
Kanonische SMILES |
C1C2CC(=O)N2CC1CO |
Synonyme |
2-Hydroxymethyl-1-carbapenam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.